Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate
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Overview
Description
Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate is an organic compound with the molecular formula C13H14F3NO3 It is characterized by the presence of a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a phenylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate typically involves the reaction of tert-butyl 2-(trifluoromethyl)phenylcarbamate with formylating agents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenylcarbamates.
Scientific Research Applications
Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
- Tert-butyl 2-(trifluoromethyl)phenylcarbamate
- Tert-butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate
- Tert-butyl 3-({[5-(trifluoromethyl)-2-pyridinyl]oxy}methyl)-1
Uniqueness: Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate is unique due to the presence of both a formyl group and a trifluoromethyl group on the phenylcarbamate structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H14F3NO3 |
---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
tert-butyl N-[2-formyl-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-6-9(13(14,15)16)5-4-8(10)7-18/h4-7H,1-3H3,(H,17,19) |
InChI Key |
MSXXNEGBVGHVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
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